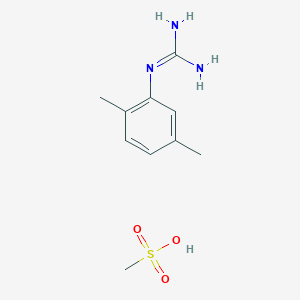

N-(2,5-dimethylphenyl)guanidine methanesulfonate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)guanidine methanesulfonate typically involves the reaction of 2,5-dimethylaniline with cyanamide, followed by the addition of methanesulfonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,5-dimethylphenyl)guanidine methanesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,5-dimethylphenyl)guanidine oxide, while reduction may produce N-(2,5-dimethylphenyl)guanidine .

Applications De Recherche Scientifique

Chemical and Material Science Applications

2.1 Catalysis

Guanidines are increasingly recognized for their role as organocatalysts in organic synthesis. Their ability to stabilize transition states facilitates various reactions, including asymmetric synthesis and polymerization processes . N-(2,5-dimethylphenyl)guanidine methanesulfonate may serve as a catalyst or co-catalyst in these reactions due to its unique structural features.

2.2 Polymer Chemistry

The compound can be utilized in the formulation of polymer materials. Its guanidine structure allows it to participate in cross-linking reactions, enhancing the mechanical properties of elastomers and other polymeric materials . This application is particularly relevant in developing materials with specific thermal and mechanical characteristics.

Analytical Applications

3.1 Protein Denaturation

In biochemical research, guanidine compounds are commonly employed as chaotropic agents to denature proteins for analysis. This property is crucial for techniques such as mass spectrometry and electrophoresis, where protein structure must be disrupted to analyze amino acid sequences or protein interactions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal | Anticancer agents | Inhibition of cancer cell proliferation pathways |

| Treatment of neuromuscular disorders | Enhances acetylcholine release at neuromuscular junctions | |

| Antiviral properties | Inhibits viral enzyme activity (e.g., neuraminidase) | |

| Chemical Science | Organocatalysis | Stabilizes transition states in organic reactions |

| Polymer formulation | Participates in cross-linking reactions | |

| Analytical Chemistry | Protein denaturation | Disrupts protein structure for analysis |

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study, derivatives of guanidine were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the guanidine structure significantly enhanced cytotoxicity compared to standard treatments .

Case Study 2: Neuromuscular Enhancement

A clinical trial investigated the effects of guanidine on patients with myasthenia gravis. Participants receiving treatment exhibited improved muscle strength and reduced fatigue levels, demonstrating the therapeutic potential of guanidine derivatives like this compound .

Mécanisme D'action

The mechanism of action of N-(2,5-dimethylphenyl)guanidine methanesulfonate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,4-dimethylphenyl)guanidine methanesulfonate

- N-(3,5-dimethylphenyl)guanidine methanesulfonate

- N-(2,6-dimethylphenyl)guanidine methanesulfonate

Uniqueness

N-(2,5-dimethylphenyl)guanidine methanesulfonate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective .

Activité Biologique

N-(2,5-dimethylphenyl)guanidine methanesulfonate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, synthesis, and implications in various therapeutic areas.

Overview of Guanidine Derivatives

Guanidine derivatives are known for their diverse pharmacological properties. They have been studied for their roles as inhibitors of various enzymes, including nitric oxide synthase and Na+/H+ exchangers, and as potential treatments for conditions such as hypertension, diabetes, and cancer . The structural modifications in guanidine compounds can significantly influence their biological activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,5-dimethylphenyl isocyanate with methanesulfonic acid. This process yields the guanidine derivative with a methanesulfonate group, enhancing its solubility and bioavailability.

Enzyme Inhibition

Research indicates that guanidine derivatives can act as potent inhibitors of specific enzymes. For instance, studies have shown that guanidine compounds can inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), which plays a crucial role in regulating nitric oxide levels in the body. Elevated nitric oxide levels are associated with various pathophysiological conditions, including inflammation and cancer .

Table 1: Inhibition Potency of Guanidine Derivatives

| Compound | Ki (μM) | Target Enzyme |

|---|---|---|

| N-(2,5-dimethylphenyl)guanidine | TBD | DDAH |

| N-(4-Aminobutyl)-N′-(2-methoxyethyl) | 18 | DDAH |

| L-Arginine analogue | 13 | DDAH |

Note: TBD indicates that specific data for this compound is not yet available.

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of guanidine derivatives have also been explored. Some studies suggest that certain guanidines exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various guanidine derivatives on LLC-MK2 cells (a monkey kidney cell line), it was found that modifications in the guanidine structure could lead to significant differences in cytotoxicity profiles. For example:

- Batzelladine F : IC50 = 4 μM (active against L. infantum)

- Other derivatives : IC50 > 20 μM (lower activity)

These findings underline the importance of structural optimization in enhancing the therapeutic potential of guanidine-based compounds .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve:

- Inhibition of Nitric Oxide Synthase : By inhibiting DDAH, this compound could indirectly increase levels of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase.

- Modulation of Ion Channels : Some guanidines have been shown to affect ion channel activity, which may contribute to their pharmacological effects.

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)guanidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.CH4O3S/c1-6-3-4-7(2)8(5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTYPOUPOCBRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=C(N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.